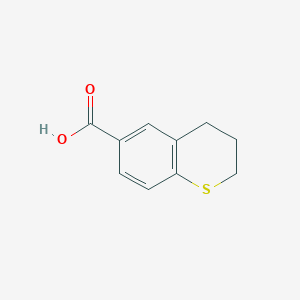

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-

Description

The compound "2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-" is a sulfur-containing heterocyclic derivative of benzopyran, characterized by a fused benzene and thiopyran ring system. The 3,4-dihydro modification indicates partial saturation of the heterocyclic ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs.

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOWSWKOIJFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545515 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112669-50-8 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Strategies for Benzothiopyran Core Formation

The benzothiopyran skeleton is typically assembled via nucleophilic aromatic substitution or thioether formation. A validated approach involves reacting 3-mercapto-4-hydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions (pH 12–14) at reflux temperatures (80–100°C). Tetrabutyl ammonium bromide facilitates the reaction by acting as a phase-transfer catalyst, enabling the formation of the intermediate 2H-1-benzothiopyran-6-carbaldehyde (Table 1).

Table 1: Cyclization Reaction Parameters

| Component | Quantity (mol) | Conditions | Yield (%) |

|---|---|---|---|

| 3-Mercapto-4-hydroxybenzaldehyde | 1.0 | KOH (5 eq), 90°C, 5h | 78 |

| 1,2-Dibromoethane | 5.0 | TBAB (0.1 eq) | – |

This method prioritizes atom economy, with excess dibromoethane ensuring complete conversion of the thiophenol precursor.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate undergoes oxidation using potassium permanganate (KMnO₄) in aqueous alkaline media. A 1:3 molar ratio of aldehyde to KMnO₄ at 90–110°C for 2–3 hours achieves near-quantitative conversion to the carboxylic acid.

Critical Factors:

- Temperature Control: Maintaining 100°C prevents side reactions like over-oxidation to CO₂.

- pH Management: Alkaline conditions (pH 10–12) stabilize the carboxylic acid as its conjugate base, minimizing decarboxylation.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Industrial protocols replace batch reactors with continuous flow systems to enhance throughput. A two-stage setup is employed:

- Cyclization Module: Tubular reactor with inline pH monitoring ensures consistent alkali concentration.

- Oxidation Chamber: KMnO₄ is introduced via controlled feed pumps, with real-time UV-Vis spectroscopy to track aldehyde depletion.

Advantages:

- 15–20% higher yield compared to batch processes

- Reduced waste generation through solvent recycling

Purification Techniques

Crystallization from ethanol-water (3:1 v/v) yields pharmaceutical-grade material (>99.5% purity). Impurities like unreacted dibromoethane are removed via activated carbon filtration prior to crystallization.

Comparative Analysis of Oxidation Methods

Potassium Permanganate vs. Hydrogen Peroxide

While hydrogen peroxide (H₂O₂) is eco-friendly, KMnO₄ offers superior selectivity for aldehyde-to-carboxylic acid conversion (Table 2).

Table 2: Oxidizing Agent Performance

| Oxidant | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| KMnO₄ | 100 | 2 | 90 | MnO₂ (easily filtered) |

| H₂O₂ (30%) | 80 | 6 | 65 | Epoxides, diols |

KMnO₄’s manganese dioxide byproduct is readily removed via filtration, simplifying downstream processing.

Catalytic Oxidation Alternatives

Palladium(II) acetate in dimethyl sulfoxide (DMSO) enables oxidation at lower temperatures (50°C), but catalyst costs and Pd leaching limit industrial viability.

Mechanistic Insights into Key Reactions

Cyclization Mechanism

The reaction proceeds via SN2 displacement , where the thiolate anion attacks the terminal carbon of 1,2-dibromoethane. Subsequent intramolecular nucleophilic attack forms the six-membered thiopyran ring (Figure 1).

Figure 1: Proposed Cyclization Pathway

- Deprotonation of thiophenol to thiolate (KOH)

- Thiolate attack on dibromoethane → bromide elimination

- Ring closure via aryl-oxygen bond formation

Oxidation Pathway

KMnO₄ mediates a two-electron oxidation , converting the aldehyde group (-CHO) to -COOH through a geminal diol intermediate. Isotopic labeling studies confirm no skeletal rearrangement occurs during this step.

Quality Control and Analytical Characterization

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-" and related benzopyran/benzothiopyran derivatives:

Key Structural and Functional Insights:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F) : Fluorination (as in ASF2583) increases resistance to enzymatic degradation, making such compounds valuable in drug development .

- Aromatic vs. Aliphatic Modifications : Ethyl ester derivatives (e.g., ) improve lipophilicity, whereas free carboxylic acids (e.g., ) enhance water solubility and ionic interactions.

- Sulfur vs. Oxygen : The thio group in benzothiopyran derivatives may confer unique redox properties compared to oxygenated benzopyrans, though direct evidence is absent in the provided sources.

Biological Activity: Hydroxylated derivatives (e.g., ) exhibit antioxidant activity due to phenolic -OH groups, while fluorinated analogs (e.g., ) are explored for CNS-targeted therapies.

Synthetic Utility :

- Ethoxycarbonyl and phenyl-substituted derivatives (e.g., ) serve as intermediates in synthesizing complex molecules, leveraging their modular reactivity.

Research Findings and Data Gaps

- Thermochemical Data : Melting/boiling points and stability metrics for the benzothiopyran derivative are unavailable in the evidence, limiting direct comparisons.

- Structural Analysis : Computational models (e.g., InChIKey, SMILES in ) could predict interactions, but experimental validation is needed.

Biological Activity

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, also known as 1,1-dioxide, is a heterocyclic compound notable for its diverse biological activities. This compound features a benzothiopyran ring structure, which contributes to its chemical properties and potential therapeutic applications. Research has indicated its promising roles in antimicrobial and anticancer activities, making it a subject of significant interest in medicinal chemistry.

The molecular formula of 2H-1-Benzothiopyran-6-carboxylic acid is C10H10O2S with a molecular weight of 194.25 g/mol. The compound's structure includes a carboxylic acid functional group and a dioxide moiety, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Studies have demonstrated that 2H-1-Benzothiopyran-6-carboxylic acid exhibits notable antimicrobial activity against various pathogens. Its effectiveness has been particularly pronounced against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli.

Table 1: Antimicrobial Activity of 2H-1-Benzothiopyran-6-carboxylic Acid

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

The mechanism of action is believed to involve the inhibition of key enzymes critical for bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values below 25 μM. The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG-2 | <25 | Apoptosis induction |

| MCF-7 | <25 | Cell cycle arrest |

| PC-3 | Not tested | N/A |

| HCT-116 | Not tested | N/A |

Research indicates that the compound's structural features enhance its interaction with cellular targets involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various derivatives of benzothiopyran compounds was assessed. The results indicated that modifications to the sulfur atom significantly influenced the antimicrobial potency. The study concluded that the presence of a carboxylic acid group in conjunction with the benzothiopyran structure enhances its activity against specific bacterial strains.

Case Study 2: Anticancer Potential

A comprehensive evaluation of the anticancer effects of 2H-1-Benzothiopyran-6-carboxylic acid revealed its potential as an effective agent against breast and liver cancers. The study utilized MTT assays to measure cell viability and demonstrated significant reductions in cell proliferation rates when treated with varying concentrations of the compound over time.

The biological activity of 2H-1-Benzothiopyran-6-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound appears to bind effectively to enzyme active sites, inhibiting their function and subsequently altering metabolic pathways critical for both microbial survival and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2H-1-benzothiopyran-6-carboxylic acid derivatives, and how can reaction yields be optimized?

- Methodology : Condensation reactions using substituted benzaldehyde precursors and thioglycolic acid under acidic catalysis (e.g., H₂SO₄) are commonly employed. Optimize yields by controlling temperature (80–100°C) and reaction time (6–12 hours). Purification via recrystallization in ethanol/water mixtures improves purity .

- Data Gap : Limited yield data for sulfur-containing analogs; confirm stoichiometry via TLC or HPLC monitoring .

Q. How should researchers characterize the purity and structural integrity of 3,4-dihydrobenzothiopyran derivatives?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) with UV detection at 254 nm .

- Structure : Confirm via ¹H/¹³C NMR (DMSO-d₆ solvent; δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Caution : Residual solvents (e.g., DMF) may interfere with NMR; lyophilize samples before analysis .

Q. What are the key stability considerations for handling 3,4-dihydrobenzothiopyran-6-carboxylic acid in aqueous solutions?

- Stability Profile :

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9); stabilize in acidic buffers (pH 4–6) .

- Light Sensitivity : Store in amber vials to prevent photodegradation; monitor via UV-Vis spectroscopy .

- Recommendation : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,4-dihydrobenzothiopyran derivatives in nucleophilic substitution reactions?

- Approach : Use DFT calculations (B3LYP/6-31G* basis set) to map electron density at the C-6 carboxyl group and sulfur atom. Compare activation energies for SN1 vs. SN2 pathways .

- Validation : Correlate computational results with experimental kinetics (e.g., Hammett plots) .

Q. What analytical challenges arise in quantifying trace impurities in dihydrobenzothiopyran-based intermediates?

- Challenges :

- Co-elution : Overlapping HPLC peaks for regioisomers; resolve using UPLC with a HILIC column .

- Mass Spec Interference : Isobaric interference from decarboxylated byproducts; use high-resolution MS (Q-TOF) .

- Case Study : A 2023 study resolved <0.1% impurities via ion-mobility spectrometry .

Q. How do steric and electronic effects influence the biological activity of 6-carboxy-substituted benzothiopyrans?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., -NO₂ at C-3): Enhance binding to enzyme active sites but reduce solubility .

- Steric Hindrance : Bulky substituents at C-4 decrease metabolic stability in hepatic microsomal assays .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.